molecular formula C12H17Cl2N B1471985 (3-Chlorophenyl)(cyclopentyl)methanamine hydrochloride CAS No. 2098050-62-3

(3-Chlorophenyl)(cyclopentyl)methanamine hydrochloride

Cat. No. B1471985
CAS RN: 2098050-62-3
M. Wt: 246.17 g/mol
InChI Key: ONMUDLVDARGBST-UHFFFAOYSA-N
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Description

“(3-Chlorophenyl)(cyclopentyl)methanamine hydrochloride” is a chemical compound with the CAS Number: 1855-39-6 . It has a molecular weight of 209.72 . It is available in liquid form .


Molecular Structure Analysis

The IUPAC name for this compound is (3-chlorophenyl) (cyclopentyl)methanamine . The InChI code for this compound is 1S/C12H16ClN/c13-11-7-3-6-10 (8-11)12 (14)9-4-1-2-5-9/h3,6-9,12H,1-2,4-5,14H2 .


Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 209.72 .

Scientific Research Applications

Synthesis and Characterization

Research on compounds with similar structural features to "(3-Chlorophenyl)(cyclopentyl)methanamine hydrochloride" includes studies on improved synthesis methods for related compounds, which are significant for pharmaceutical applications. For example, novel industrial synthesis approaches for sertraline hydrochloride, an antidepressant, highlight advancements in synthesis efficiency and environmental safety. These methods involve intermediates that share functional groups with the compound of interest, indicating relevance in synthetic application and optimization (Krisztina Vukics et al., 2002; Geraldine Patricia Taber et al., 2004).

Potential Therapeutic Applications

Although direct applications in therapy for "this compound" are not discussed, research on structurally similar compounds offers insights into potential medical applications. For instance, studies on 3-chloromethylpyridyl bipyridine fac-tricarbonyl rhenium show its accumulation in mitochondria due to thiol-reactive properties, suggesting potential for targeted biological imaging and therapy (A. Amoroso et al., 2008).

Safety and Hazards

The compound has several hazard statements including H302, H315, H318, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 . The signal word for this compound is “Danger” and it is represented by the pictograms GHS05 and GHS07 .

Biochemical Analysis

Biochemical Properties

(3-Chlorophenyl)(cyclopentyl)methanamine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s interaction with enzymes such as monoamine oxidase (MAO) and cytochrome P450 enzymes is particularly noteworthy. These interactions can lead to the inhibition or activation of these enzymes, thereby influencing metabolic pathways and biochemical reactions .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can affect the expression of genes involved in neurotransmitter synthesis and degradation, thereby impacting neuronal function and signaling .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes such as MAO, leading to changes in neurotransmitter levels. Additionally, the compound can modulate receptor activity, influencing cellular responses and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products can also have biological activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, indicating that the compound’s impact on biological systems is dose-dependent .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the concentration of key metabolites, affecting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its biological activity and efficacy .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can impact the compound’s interactions with biomolecules and its overall biological effects .

properties

IUPAC Name

(3-chlorophenyl)-cyclopentylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN.ClH/c13-11-7-3-6-10(8-11)12(14)9-4-1-2-5-9;/h3,6-9,12H,1-2,4-5,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONMUDLVDARGBST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(C2=CC(=CC=C2)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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